molecular formula C25H29N5O5S B4168493 ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B4168493
M. Wt: 511.6 g/mol
InChI Key: PZBNIEFFGDLNHD-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method is the Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride as a strong Lewis acid catalyst

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions in the active site of enzymes, while the benzoyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer therapy.

    Letrozole: Another aromatase inhibitor with a triazole ring.

Uniqueness

Ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both benzoyl and triazole moieties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[2-[[4-ethyl-5-[2-[(4-methoxybenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S/c1-4-30-21(14-15-26-23(32)17-8-12-20(34-3)13-9-17)28-29-25(30)36-16-22(31)27-19-10-6-18(7-11-19)24(33)35-5-2/h6-13H,4-5,14-16H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBNIEFFGDLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 5
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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